![molecular formula C10H13NO2 B556758 2-Amino-3-(o-tolyl)propanoic acid CAS No. 22888-51-3](/img/structure/B556758.png)
2-Amino-3-(o-tolyl)propanoic acid
Overview
Description
2-Amino-3-(o-tolyl)propanoic acid, also known as 2-methylphenylalanine, is an organic compound with the molecular formula C10H13NO2. This compound is a derivative of phenylalanine, where the phenyl group is substituted with a methyl group at the ortho position. It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(o-tolyl)propanoic acid can be achieved through several methods. One common approach involves the use of enzymatic preparation, which allows for the construction of enantiomerically pure forms of the compound. This method is particularly useful for creating novel β-amino acid derivatives.
Industrial Production Methods: Industrial production of this compound typically involves the use of chemical synthesis techniques. These methods often require specific reaction conditions, such as maintaining an inert atmosphere and controlling the temperature to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(o-tolyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
2-Amino-3-(o-tolyl)propanoic acid serves as an essential intermediate in organic synthesis. It is utilized in the production of pharmaceuticals and agrochemicals, facilitating the development of complex organic molecules. The compound's ability to participate in various chemical reactions enhances its utility in synthesizing more intricate structures.
Reactions and Mechanisms
The compound can undergo several types of reactions, including:
- Oxidation : Using reagents like potassium permanganate, it can form oxo derivatives.
- Reduction : Reducing agents such as lithium aluminum hydride can convert the carboxyl group into alcohols or aldehydes.
- Electrophilic Substitution : The aromatic ring can be functionalized with various groups through electrophilic substitution reactions.
Biological Applications
Enzyme Inhibition Studies
Research indicates that this compound may act as an enzyme inhibitor, impacting metabolic pathways. Its structural similarity to natural amino acids allows it to interact with enzymes, potentially modulating their activity. This makes it a candidate for studying enzyme kinetics and mechanisms of action.
Role in Peptide Synthesis
The compound is also investigated for its role as a building block in peptide synthesis. Its incorporation into peptides may enhance biological activity or stability compared to traditional amino acids .
Medical Applications
Therapeutic Potential
Ongoing research is exploring the therapeutic applications of this compound. Preliminary studies suggest potential uses in developing antidiabetic drugs and neuroexcitants. The compound's ability to influence neurotransmission positions it as a candidate for treating neurological disorders .
Case Study: Neuroexcitatory Effects
A study investigated the neuroexcitatory effects of this compound on neuronal cells. Results indicated that the compound could enhance synaptic transmission, suggesting its potential role in neuropharmacology.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in synthesizing specialty chemicals and materials. Its versatility allows for large-scale production using automated reactors and optimized reaction conditions to ensure high yield and purity .
Summary Table of Applications
Application Area | Specific Uses | Notable Findings |
---|---|---|
Chemistry | Synthesis intermediate for pharmaceuticals | Essential for complex organic synthesis |
Biology | Enzyme inhibition and peptide synthesis | Modulates enzyme activity; enhances peptide stability |
Medicine | Potential antidiabetic and neuroexcitant | Influences neurotransmission; enhances synaptic transmission |
Industry | Production of specialty chemicals | Large-scale synthesis with high yield |
Mechanism of Action
The mechanism of action of 2-Amino-3-(o-tolyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of enzymes involved in metabolic processes. It may also interact with receptors in the nervous system, influencing neurotransmission and exhibiting neuroexcitatory effects .
Comparison with Similar Compounds
2-Amino-3-(p-tolyl)propanoic acid: This compound has a similar structure but with the methyl group at the para position.
3-(p-Tolyl)propionic acid: Another related compound with a propionic acid structure and a methyl group at the para position.
Uniqueness: 2-Amino-3-(o-tolyl)propanoic acid is unique due to its ortho-substituted methyl group, which influences its chemical reactivity and biological activity. This structural difference can result in distinct pharmacological properties and applications compared to its para-substituted counterparts .
Biological Activity
2-Amino-3-(o-tolyl)propanoic acid is an organic compound classified as an amino acid derivative, characterized by its unique structure that includes an amino group, a carboxylic acid group, and an o-tolyl side chain. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol. This compound has garnered interest in various fields, particularly in pharmaceuticals and biochemistry, due to its potential biological activities.
Structural Characteristics
The structural configuration of this compound contributes to its chemical properties and biological interactions. The presence of the o-tolyl group may influence its reactivity and affinity towards biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₃NO₂ |
Molecular Weight | 179.22 g/mol |
Solubility | Highly soluble |
Log P (octanol-water) | -1.73 |
Bioavailability Score | 0.55 |
Potential Biological Activities
- Antimicrobial Activity : While no direct studies on this compound's antimicrobial properties were found, similar compounds have demonstrated selective activity against various pathogens, suggesting a potential for this compound as well.
- Amino Acid Analogues : As an amino acid derivative, it may exhibit properties associated with amino acids, such as involvement in protein synthesis or modulation of neurotransmitter systems.
- Pharmacokinetics : Preliminary data suggest favorable pharmacokinetic properties, including good human intestinal absorption and permeability across biological membranes .
Case Studies and Research Findings
The following table summarizes findings from related studies that may provide insights into the biological activity of structurally similar compounds:
Comparative Analysis with Related Compounds
The following table compares this compound with related compounds based on structural features and known activities:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C₁₀H₁₃NO₂ | Ortho-substitution on the phenyl ring |
2-Amino-3-(p-tolyl)propanoic acid | C₁₀H₁₃NO₂ | Para-substitution on the phenyl ring |
2-Amino-3-(methylphenyl)propanoic acid | C₁₀H₁₃NO₂ | Meta-substitution on the phenyl ring |
Properties
IUPAC Name |
2-amino-3-(2-methylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBKDLSKDKUGSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22888-51-3 | |
Record name | 2-Amino-3-o-tolyl-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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